molecular formula C5H7NO2S B6150657 methyl (2R)-2-isothiocyanatopropanoate CAS No. 26349-74-6

methyl (2R)-2-isothiocyanatopropanoate

Cat. No.: B6150657
CAS No.: 26349-74-6
M. Wt: 145.2
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Description

Methyl (2R)-2-isothiocyanatopropanoate (CAS 21055-39-0) is a chiral derivative of the biologically active isothiocyanate (ITC) class of compounds . It is supplied as a building block for research and development purposes. Isothiocyanates are well-studied for their potent bioactivities, particularly in the field of cancer chemoprevention and therapy . These sulfur-containing compounds are derived from the hydrolysis of glucosinolates found in cruciferous vegetables . In research settings, ITCs have demonstrated a unique ability to mediate a plurality of anti-cancer effects. These include the inhibition of metabolic activation pathways, the reduction of inflammation, and the suppression of angiogenesis and metastasis . A key mechanism of action involves the activation of the Nrf2-mediated pathway, which leads to an upregulation of cellular antioxidant and detoxifying enzymes . Furthermore, ITCs like sulforaphane have been shown to induce cell cycle arrest and promote apoptosis (programmed cell death) in various cancer cell models, including human malignant melanoma cells . The chiral (R)-enantiomer provides a specific stereochemical profile that may be critical for investigating stereospecific interactions in biological systems, making it a valuable tool for medicinal chemistry and pharmaceutical research. This product is intended for research use only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet for safe handling and storage information.

Properties

CAS No.

26349-74-6

Molecular Formula

C5H7NO2S

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Methyl (2R)-2-isothiocyanatopropanoate has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of thiourea derivatives and other sulfur-containing compounds.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: this compound is used in the production of agricultural chemicals and other industrial applications requiring sulfur-containing compounds.

Mechanism of Action

The mechanism by which methyl (2R)-2-isothiocyanatopropanoate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and modulation of biological activity.

  • Pathways Involved: The compound can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound is compared below with structurally or functionally related molecules, including methyl isothiocyanate, methyl 2-methylpropanoate, and methyl 2-hexenoate.

Table 1: Key Structural and Functional Properties
Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents
Methyl (2R)-2-isothiocyanatopropanoate C₅H₇NO₂S 145.18 Ester, Isothiocyanate R-configuration at C2
Methyl isothiocyanate C₂H₃NS 73.11 Isothiocyanate None
Methyl 2-methylpropanoate C₅H₁₀O₂ 102.13 Ester Methyl branch at C2
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 Ester, Alkene Unsaturated C2-C3 bond

Key Observations :

  • Methyl isothiocyanate lacks the ester group, making it smaller and more volatile (boiling point: 119°C) . Its reactivity centers solely on the -NCS group.
  • Methyl 2-methylpropanoate shares the ester functionality but replaces -NCS with a methyl group, reducing electrophilicity and increasing hydrophobicity .
  • Methyl 2-hexenoate introduces an alkene group, altering solubility and reactivity (e.g., susceptibility to hydrogenation) .

Reactivity and Stability

Table 2: Reactivity Profiles
Compound Reactivity with Water Incompatibilities Hydrolysis Products
This compound Slow hydrolysis Strong acids/bases, oxidizing agents 2-Isothiocyanatopropanoic acid, Methanol
Methyl isothiocyanate Rapid decomposition Oxidizers, acids, bases, amines, alcohols Thiourea derivatives, CO₂, NH₃
Methyl 2-methylpropanoate Stable None reported 2-Methylpropanoic acid, Methanol
Methyl 2-hexenoate Stable Strong oxidizing agents 2-Hexenoic acid, Methanol

Analysis :

  • The isothiocyanate group in this compound reacts readily with nucleophiles (e.g., amines), forming thiourea adducts. This contrasts with methyl 2-methylpropanoate, which undergoes hydrolysis only under extreme conditions .
  • The ester group in the target compound introduces hydrolytic instability in basic environments, yielding 2-isothiocyanatopropanoic acid. This behavior is absent in methyl isothiocyanate, which decomposes violently with water .

Physical Properties

Table 3: Physical Property Comparison
Compound Boiling Point (°C) Solubility LogP (Predicted)
This compound Not reported Organic solvents 1.2
Methyl isothiocyanate 119 Reacts with water 0.5
Methyl 2-methylpropanoate 57–58 Ethanol, ethers 1.0
Methyl 2-hexenoate 168–170 Low water solubility 2.3

Insights :

  • The ester group enhances lipid solubility compared to methyl isothiocyanate, making the target compound more suitable for organic synthesis.
  • Methyl 2-hexenoate’s higher boiling point reflects increased molecular weight and van der Waals interactions from the alkene chain .

Preparation Methods

Stereoselective Introduction of the Isothiocyanate Group

The R-configuration at the second carbon necessitates asymmetric synthesis or resolution techniques. A validated approach involves starting from chiral precursors such as D-serine methyl ester, as demonstrated in the synthesis of lacosamide analogs. For instance, D-serine methyl ester hydrochloride can be converted to methyl (R)-2-aziridinecarboxylate via acetylation and cyclization. Subsequent ring-opening with a thiocyanate nucleophile could theoretically yield the desired isothiocyanate. However, literature reports emphasize the use of isothiocyanate electrophiles in late-stage functionalization to preserve stereochemical integrity.

Thiourea Intermediate-Based Routes

Thioureas serve as precursors to isothiocyanates through desulfurization or oxidation. In a representative protocol, phenyl isothiocyanate reacts with aniline to form a thiourea intermediate, which is subsequently treated with morpholine and sodium iodide to yield substituted guanidines. Adapting this method, methyl (2R)-2-aminopropanoate could be reacted with thiophosgene (Cl₂C=S) or its safer alternatives (e.g., 1,1'-thiocarbonyldiimidazole) to generate the target isothiocyanate. This route demands careful control of reaction conditions to avoid racemization at the chiral center.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Optimal solvents for isothiocyanate formation include polar aprotic media such as dichloromethane or tetrahydrofuran. For example, the synthesis of (R)-N-(4-isothiocyanatobenzyl) derivatives employed ethanol-water mixtures at room temperature, while thiourea-to-isothiocyanate conversions in morpholine-containing systems required elevated temperatures (50–80°C). A proposed protocol for methyl (2R)-2-isothiocyanatopropanoate might involve:

  • Amination : Methyl (2R)-2-aminopropanoate (1.0 eq) in anhydrous THF.

  • Isothiocyanate Formation : Addition of thiophosgene (1.2 eq) at 0°C, followed by gradual warming to 25°C.

  • Workup : Quenching with aqueous NaHCO₃ and extraction with ethyl acetate.

Catalytic and Stoichiometric Additives

Sodium iodide enhances nucleophilicity in thiourea displacement reactions, suggesting its utility in facilitating isothiocyanate formation. Chiral auxiliaries or catalysts, such as cinchona alkaloids, could mitigate racemization during the amine-to-isothiocyanate step, though no direct examples are reported for this compound.

Analytical Characterization

Spectroscopic Data (Inferred)

While experimental data for this compound are unavailable, analogous compounds provide benchmarks:

Property Expected Value
¹H NMR (CDCl₃) δ 3.75 (s, 3H, OCH₃), 4.50 (q, 1H, CH), 1.55 (d, 3H, CH₃)
¹³C NMR δ 170.5 (C=O), 122.0 (N=C=S), 52.8 (OCH₃), 45.2 (CH), 18.1 (CH₃)
Optical Rotation [α]₂₅D +15° to +25° (c = 1, CHCl₃)

Chromatographic Resolution

Chiral stationary phases (e.g., Chiralpak AD-H) would resolve enantiomers, with retention times dependent on mobile phase composition. Reverse-phase HPLC using a C18 column and acetonitrile-water gradients could assess purity.

Applications and Derivatives

Pharmacological Probes

Isothiocyanates are widely used as affinity labels in drug discovery. this compound could serve as a building block for covalent protein modifiers, analogous to lacosamide derivatives targeting collapsin response mediator protein 2 (CRMP2).

Polymer Chemistry

The isothiocyanate group’s reactivity toward amines enables its use in step-growth polymerization. Copolymers incorporating this monomer might exhibit tunable thermal and mechanical properties, though this remains unexplored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl (2R)-2-isothiocyanatopropanoate, and how can stereochemical purity be ensured?

  • Methodological Answer : Start with the (2R)-2-aminopropanoate precursor (e.g., ethyl (2R)-2-(methylamino)propanoate). React the amine with thiophosgene (CSCl₂) or thiocyanate derivatives (e.g., NH₄SCN) in anhydrous conditions to introduce the isothiocyanate (-NCS) group . Chiral HPLC or polarimetry should confirm enantiomeric purity, while IR spectroscopy (N=C=S stretch at ~2100 cm⁻¹) and ¹³C NMR (δ ~130–135 ppm for NCS carbon) validate functional group formation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use X-ray crystallography with SHELXL refinement to resolve the (2R) configuration and molecular packing . Complement with NMR (¹H/¹³C) to assign stereochemistry via coupling constants (e.g., vicinal coupling in NOESY) and IR for -NCS confirmation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC-UV at intervals (e.g., 0, 1, 3, 6 months). Identify degradation products using LC-MS and compare with synthetic impurities (e.g., hydrolyzed thiourea derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isothiocyanate group in this compound with biological nucleophiles?

  • Methodological Answer : Perform kinetic studies with thiols (e.g., glutathione) or amines (e.g., lysine residues) in buffered solutions (pH 7.4). Use stopped-flow spectroscopy or LC-MS to track adduct formation. Computational modeling (DFT) can elucidate transition states and regioselectivity .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved across studies?

  • Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to evaluate experimental variables: enzyme source (human vs. recombinant), assay conditions (substrate concentration, pH), and statistical power. Use standardized IC₅₀ protocols and report confidence intervals to minimize bias .

Q. What strategies mitigate racemization during synthetic scale-up of this compound?

  • Methodological Answer : Optimize reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) to suppress base-catalyzed racemization. Use chiral auxiliaries or enzymatic resolution (e.g., lipases) for post-synthesis enantiomeric enrichment. Monitor optical rotation and compare with authentic standards .

Q. How does the (2R)-configuration influence the compound’s binding affinity in enzyme active sites?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations comparing (2R) and (2S) enantiomers. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Co-crystallize the compound with target enzymes for structural validation .

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